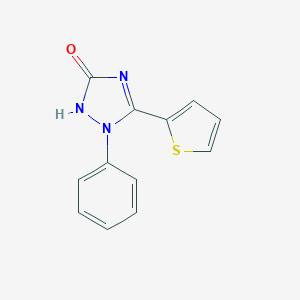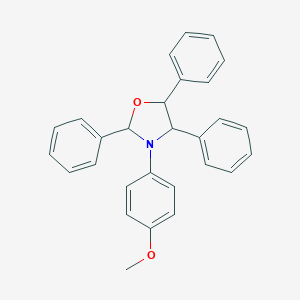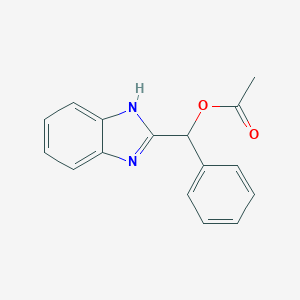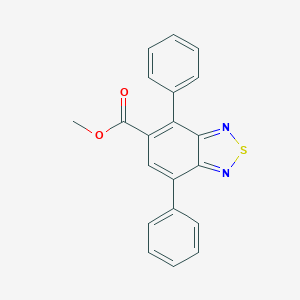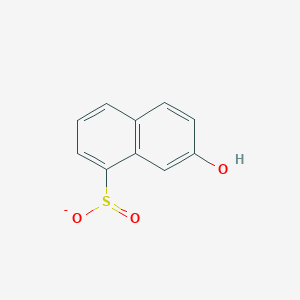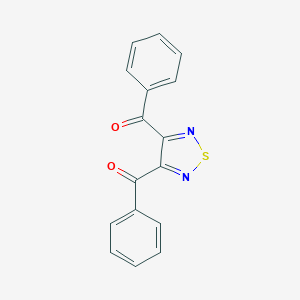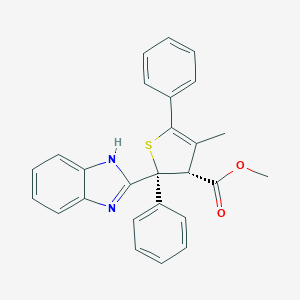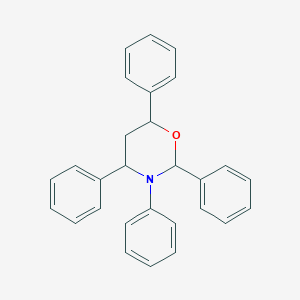
9-Propylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Propylacridine is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. 9-Propylacridine has been widely used in scientific research due to its unique properties and potential applications in various fields.
科学研究应用
9-Propylacridine has been extensively studied for its potential applications in various fields. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron transport properties. Additionally, 9-Propylacridine has been studied for its potential use as a fluorescent probe for imaging biological systems.
作用机制
The mechanism of action of 9-Propylacridine is not well understood. However, it is believed to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This interaction leads to the formation of DNA adducts, which can cause DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 9-Propylacridine has both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 9-Propylacridine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 9-Propylacridine in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to its use. For example, 9-Propylacridine is a toxic compound and must be handled with care. It is also relatively expensive, which can limit its use in some research settings.
未来方向
There are several future directions for research on 9-Propylacridine. One area of interest is the development of new anti-cancer drugs based on 9-Propylacridine. Another area of research is the development of new fluorescent probes for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 9-Propylacridine and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 9-Propylacridine is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 9-Propylacridine is needed to fully understand its potential and expand its applications in various fields.
合成方法
The synthesis of 9-Propylacridine can be achieved through several methods. One of the most commonly used methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 9-chloroacridine with a propyl Grignard reagent to yield 9-Propylacridine.
属性
分子式 |
C16H15N |
|---|---|
分子量 |
221.3 g/mol |
IUPAC 名称 |
9-propylacridine |
InChI |
InChI=1S/C16H15N/c1-2-7-12-13-8-3-5-10-15(13)17-16-11-6-4-9-14(12)16/h3-6,8-11H,2,7H2,1H3 |
InChI 键 |
ZSGMOQYDNJRFDX-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
规范 SMILES |
CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)




